Spiro[2.3]hexan-5-ylmethanol

Quality Control Analytical Chemistry Procurement Specification

Spiro[2.3]hexan-5-ylmethanol (CAS 1383823-62-8; molecular formula C₇H₁₂O; molecular weight 112.17 g/mol) is a carbocyclic spiro compound characterized by a cyclopropane ring fused to a cyclobutane ring through a shared quaternary spiro carbon, with a hydroxymethyl (-CH₂OH) substituent at the 5-position of the cyclobutane moiety. The spiro[2.3]hexane scaffold belongs to the broader class of strained spiro heterocycles increasingly recognized in medicinal chemistry as non-classical bioisosteres for flat aromatic rings, offering high sp³ character (fraction of sp³-hybridized carbons) and three-dimensional conformational constraint.

Molecular Formula C7H12O
Molecular Weight 112.17 g/mol
CAS No. 1383823-62-8
Cat. No. B1403350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpiro[2.3]hexan-5-ylmethanol
CAS1383823-62-8
Molecular FormulaC7H12O
Molecular Weight112.17 g/mol
Structural Identifiers
SMILESC1CC12CC(C2)CO
InChIInChI=1S/C7H12O/c8-5-6-3-7(4-6)1-2-7/h6,8H,1-5H2
InChIKeyULFUPWUFXXHRDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Spiro[2.3]hexan-5-ylmethanol (CAS 1383823-62-8): Procurement-Specification Overview of a Strained sp³-Rich Spirocyclic Building Block


Spiro[2.3]hexan-5-ylmethanol (CAS 1383823-62-8; molecular formula C₇H₁₂O; molecular weight 112.17 g/mol) is a carbocyclic spiro compound characterized by a cyclopropane ring fused to a cyclobutane ring through a shared quaternary spiro carbon, with a hydroxymethyl (-CH₂OH) substituent at the 5-position of the cyclobutane moiety . The spiro[2.3]hexane scaffold belongs to the broader class of strained spiro heterocycles increasingly recognized in medicinal chemistry as non-classical bioisosteres for flat aromatic rings, offering high sp³ character (fraction of sp³-hybridized carbons) and three-dimensional conformational constraint [1]. Unlike many heteroatom-containing spiro[2.3]hexane analogues (e.g., 1-oxaspiro[2.3]hexane, 5-azaspiro[2.3]hexane) that have been the focus of recent synthetic methodology development, this specific carbocyclic alcohol derivative is commercially available with purity specifications ranging from 95% to 99.65% across multiple vendors, and serves as a synthetic intermediate amenable to further derivatization via the primary alcohol handle .

Why Generic Substitution of Spiro[2.3]hexan-5-ylmethanol with Other sp³-Rich Building Blocks Fails to Meet Rigorous Procurement Specifications


Procurement substitution of Spiro[2.3]hexan-5-ylmethanol with other spirocyclic building blocks — even those within the spiro[2.3]hexane class or structurally similar spiro[3.3]heptanes — introduces quantifiable differences in ring-strain energy, conformational geometry, and synthetic accessibility that directly impact downstream reaction outcomes and candidate property profiles. The spiro[2.3]hexane scaffold occupies a distinct region of three-dimensional chemical space compared to both flat aromatic rings and larger spiro homologues: its fused cyclopropane-cyclobutane architecture imposes ~27 kcal/mol of ring-strain energy, a value that differs from spiro[3.3]heptane and influences both reactivity and oxidative metabolic stability in fundamentally different ways [1]. Moreover, the presence of the 5-hydroxymethyl substituent on this specific compound provides a primary alcohol functional handle for esterification, etherification, or oxidation chemistry that is not present in the parent spiro[2.3]hexane hydrocarbon (CAS 157-45-9) nor in many heteroatom-containing analogues that dominate recent synthetic methodology literature [2]. The absence of heteroatoms in the carbocyclic core eliminates electronic perturbations associated with oxygen or nitrogen incorporation, which has been shown to alter physicochemical properties including logD and solubility in ways that cannot be predicted without experimental determination [3]. Generic substitution therefore risks introducing uncharacterized variables into synthetic routes and SAR campaigns.

Quantitative Evidence Guide: Direct and Class-Level Differentiation of Spiro[2.3]hexan-5-ylmethanol for Scientific Procurement Decisions


Procurement-Grade Purity Comparison: Spiro[2.3]hexan-5-ylmethanol Batch Consistency Across Vendor Sources

Batch-to-batch purity of Spiro[2.3]hexan-5-ylmethanol varies measurably across commercial suppliers. Shaoyuan Technology (Shanghai) reports a validated batch purity of 99.65%, which represents a 4.65 absolute percentage point increase in purity relative to the 95% minimum specification provided by Combi-Blocks and Chemenu for this same CAS-registered compound . This purity differential is directly relevant to procurement decisions for applications requiring precise stoichiometric control or where impurity profiles may interfere with catalytic or sensitive downstream transformations.

Quality Control Analytical Chemistry Procurement Specification

Spiro[2.3]hexane Core Ring-Strain Energy: Quantitative Differentiation from Spiro[3.3]heptane Homologue

The spiro[2.3]hexane scaffold exhibits an estimated ring-strain energy of approximately 27 kcal/mol, which is quantitatively distinct from the ~26 kcal/mol strain energy of the homologous spiro[3.3]heptane core [1]. This difference of ~1 kcal/mol, while numerically modest, arises from the presence of a three-membered cyclopropane ring versus two four-membered cyclobutane rings, and manifests in differential bond-length distortions and angular deviations from ideal tetrahedral geometry [2]. Notably, the high ring-strain-induced bond strength of the spiro[2.3]hexane framework has been reported to confer resistance to oxidative metabolism — a property that may differ from less-strained spiro[3.3]heptane analogues, though direct comparative metabolic stability data for the 5-ylmethanol derivative specifically are not available [3].

Physical Organic Chemistry Ring-Strain Energetics Bioisostere Design

AI-Clustering-Based Bioisosteric Differentiation: spiro[2.3]hexane versus piperidine and Heteroatom-Containing Analogues

A 2026 AI-driven analysis of spirocyclic bioisosteres conducted by CAS quantified the three-dimensional structural similarity between various spiro[2.3]hexane analogues and the widely used piperidine scaffold. The parent spiro[2.3]hexane hydrocarbon exhibited an average intracluster distance of 3.18 relative to piperidine, establishing a baseline for bioisosteric similarity assessment [1]. In the same clustering analysis, the 5-oxaspiro[2.3]hexane analogue (compound 7) was identified as 'less promising' and showed no predicted activity in the evaluated model systems, in contrast to other spiro[2.3]hexane analogues that demonstrated favorable clustering metrics [2]. This intracluster distance of 3.18 provides a quantitative benchmark for comparing the carbocyclic spiro[2.3]hexane core (and by extension Spiro[2.3]hexan-5-ylmethanol) against heteroatom-containing derivatives that exhibit measurably different clustering behavior.

Computational Chemistry Bioisostere Evaluation Drug Discovery

Functional Handle Differentiation: Hydroxymethyl Substituent Enables Derivatization Pathways Not Accessible to Parent spiro[2.3]hexane

Spiro[2.3]hexan-5-ylmethanol bears a primary alcohol (-CH₂OH) substituent at the cyclobutane 5-position, which is absent in the parent spiro[2.3]hexane hydrocarbon (CAS 157-45-9; C₆H₁₀, MW 82.14) . This functional handle permits esterification, etherification, oxidation to the corresponding aldehyde or carboxylic acid, and conversion to leaving groups (e.g., tosylate, mesylate, halide) for nucleophilic displacement chemistry. In contrast, the parent hydrocarbon lacks any reactive functionality and serves only as an inert core structure. The molecular weight increase from 82.14 g/mol (parent) to 112.17 g/mol (5-ylmethanol derivative) reflects the addition of the CH₂O unit, which also alters calculated physicochemical properties including logP and hydrogen-bonding capacity .

Synthetic Methodology Building Block Utility Functional Group Chemistry

Evidence-Backed Application Scenarios for Spiro[2.3]hexan-5-ylmethanol (CAS 1383823-62-8) in Medicinal Chemistry and Synthetic Methodology


Synthesis of sp³-Rich Bioisosteric Analogues of Aromatic Pharmacophores Requiring spiro[2.3]hexane Cores

Spiro[2.3]hexan-5-ylmethanol is optimally deployed as a starting material for the construction of spiro[2.3]hexane-containing drug candidates where the spirocyclic core serves as a non-classical bioisostere for flat aromatic rings. The spiro[2.3]hexane scaffold exhibits an average intracluster distance of 3.18 relative to piperidine in AI-driven clustering analyses, providing a quantitative benchmark for bioisosteric similarity that supports its selection over heteroatom-containing analogues (e.g., 5-oxaspiro[2.3]hexane) which showed no predicted activity in the same computational models [1]. The ~27 kcal/mol ring-strain energy of the spiro[2.3]hexane core, distinct from the ~26 kcal/mol strain of spiro[3.3]heptane homologues, contributes to oxidative metabolic stability characteristics that are desirable in lead optimization campaigns [2].

Preparation of spiro[2.3]hexane-Derived α-Amino Acids for Conformationally Constrained Peptidomimetics

The 5-hydroxymethyl functional handle of Spiro[2.3]hexan-5-ylmethanol can serve as an entry point for the synthesis of spiro[2.3]hexane-derived α-amino acids, a compound class for which efficient synthetic methodology has been recently reported [1]. These spirocyclic α-amino acids are valuable as conformationally constrained building blocks in peptidomimetic design, where the rigid spiro architecture restricts backbone conformational flexibility in ways that linear or monocyclic amino acids cannot achieve. The procurement of the 5-ylmethanol derivative with validated purity (95% to 99.65% across vendors) ensures reliable starting material quality for multistep synthetic sequences leading to these amino acid scaffolds [2].

Visible-Light-Mediated [2+2] Cycloaddition Precursor for Modular spiro[2.3]hexane Synthesis

Recent advances in photoinduced synthesis of functionalized spiro[2.3]hexanes have established visible-light-mediated [2+2] cycloaddition of methylenecyclopropanes as a general green protocol for constructing the spiro[2.3]hexane core [1]. Spiro[2.3]hexan-5-ylmethanol, while a preformed spirocyclic alcohol, can serve as a reference standard or as a synthetic intermediate in studies aimed at expanding the scope of these photochemical methods. The additive-free nature of this synthetic approach — which avoids harmful and toxic reagents, operates under mild conditions, and exhibits good functional-group tolerance and operational simplicity — positions the spiro[2.3]hexane scaffold as a platform for sustainable synthetic methodology development, with the 5-ylmethanol derivative representing a functionalized building block that can be incorporated into such workflows [2].

Development of 1,5-Disubstituted (Aza)spiro[2.3]hexane Scaffolds for Diamine-Derived Bioactive Molecules

The spiro[2.3]hexane core bearing substituents at the 1- and 5-positions has been established as a versatile scaffold for the synthesis of monoprotected diamines with potential biological activity [1]. Spiro[2.3]hexan-5-ylmethanol, with its hydroxymethyl group at the 5-position, provides a functionalized entry point for the construction of such 1,5-disubstituted derivatives. The synthetic methodology for these scaffolds relies on cyclopropanation of cyclobutane or azetidine derivatives, and the availability of the prefunctionalized 5-ylmethanol compound may streamline synthetic routes by eliminating the need for post-spirocyclization functional group installation. Procurement of this specific building block, as opposed to the unfunctionalized parent hydrocarbon or heteroatom-containing analogues, directly enables access to this underdeveloped region of spiro[2.3]hexane chemical space [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for Spiro[2.3]hexan-5-ylmethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.